molecular formula C26H25N5O4 B2737294 Methyl 3-(3-methoxyphenyl)-4-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]-3,4-dihydroquinazoline-7-carboxylate CAS No. 1112433-26-7

Methyl 3-(3-methoxyphenyl)-4-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]-3,4-dihydroquinazoline-7-carboxylate

Cat. No.: B2737294
CAS No.: 1112433-26-7
M. Wt: 471.517
InChI Key: LEHRTIWWWCIMMD-UHFFFAOYSA-N
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Description

Methyl 3-(3-methoxyphenyl)-4-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]-3,4-dihydroquinazoline-7-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a cyclopropyl group, a piperidinylmethoxy moiety, and a benzamide core. Its molecular formula is C18H24N2O3, and it has a molecular weight of approximately 316.4 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(3-methoxyphenyl)-4-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]-3,4-dihydroquinazoline-7-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidinylmethoxy Intermediate: The synthesis begins with the preparation of the piperidinylmethoxy intermediate. This involves the reaction of piperidine with methoxyacetyl chloride under basic conditions to form the methoxyacetyl-piperidine intermediate.

    Cyclopropylation: The next step involves the introduction of the cyclopropyl group. This can be achieved through the reaction of the intermediate with cyclopropyl bromide in the presence of a strong base such as sodium hydride.

    Coupling with Benzamide: The final step involves the coupling of the cyclopropyl-piperidinylmethoxy intermediate with benzamide. This can be achieved through a nucleophilic substitution reaction, where the intermediate reacts with benzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-methoxyphenyl)-4-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]-3,4-dihydroquinazoline-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 3-(3-methoxyphenyl)-4-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]-3,4-dihydroquinazoline-7-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 3-(3-methoxyphenyl)-4-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]-3,4-dihydroquinazoline-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Methyl 3-(3-methoxyphenyl)-4-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]-3,4-dihydroquinazoline-7-carboxylate can be compared with other similar compounds, such as:

    N-cyclopropyl-3-(piperidin-3-ylmethoxy)benzamide: Similar structure but lacks the methoxyacetyl group.

    N-cyclopropyl-3-(piperidin-3-ylmethoxy)benzamide hydrochloride: Similar structure but in the hydrochloride salt form.

    N-cyclopropyl-3-(piperidin-3-ylmethoxy)benzamide derivatives: Various derivatives with modifications to the piperidinylmethoxy or benzamide moieties.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

methyl 3-(3-methoxyphenyl)-4-oxo-2-(4-pyridin-2-ylpiperazin-1-yl)quinazoline-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N5O4/c1-34-20-7-5-6-19(17-20)31-24(32)21-10-9-18(25(33)35-2)16-22(21)28-26(31)30-14-12-29(13-15-30)23-8-3-4-11-27-23/h3-11,16-17H,12-15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEHRTIWWWCIMMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C(=O)C3=C(C=C(C=C3)C(=O)OC)N=C2N4CCN(CC4)C5=CC=CC=N5
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N5O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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